molecular formula C16H19N3OS2 B4276129 2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4276129
M. Wt: 333.5 g/mol
InChI Key: WIPAGOGFHXBNMN-UHFFFAOYSA-N
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Description

2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is an organic compound with a complex structure that includes a thienyl group, a phenylethyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the thienyl and phenylethyl precursors. The key steps include:

    Formation of the Thienyl Precursor: The thienyl group can be synthesized through the reaction of ethyl bromide with thiophene in the presence of a base.

    Formation of the Phenylethyl Precursor: The phenylethyl group can be synthesized through the Friedel-Crafts alkylation of benzene with ethyl chloride.

    Coupling Reaction: The thienyl and phenylethyl precursors are then coupled with hydrazinecarbothioamide under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide
  • 2-[(5-ethyl-2-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Uniqueness

2-[(5-ethylthiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to the specific positioning of the ethyl group on the thienyl ring, which can influence its reactivity and binding properties. This structural uniqueness can result in different biological activities and chemical reactivities compared to similar compounds.

Properties

IUPAC Name

1-[(5-ethylthiophene-3-carbonyl)amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-3-14-9-13(10-22-14)15(20)18-19-16(21)17-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAGOGFHXBNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NNC(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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